![molecular formula C3H8NO5P B14243406 [3-(Hydroxyamino)-3-oxopropyl]phosphonic acid CAS No. 499766-63-1](/img/structure/B14243406.png)
[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid: is a chemical compound characterized by the presence of a hydroxyamino group, a ketone group, and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxyamino)-3-oxopropyl]phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydroxyamino compound with a phosphonic acid derivative. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield oxo derivatives, while reduction of the ketone group can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications .
Wirkmechanismus
The mechanism of action of [3-(Hydroxyamino)-3-oxopropyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active site residues, while the phosphonic acid group can mimic phosphate groups and inhibit enzyme activity. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [3-(Hydroxyamino)-3-oxopropyl]phosphonic acid include:
[3-(4-Hydroxyphenyl)propionic acid]: A compound with a similar structure but different functional groups.
[NH4S and NH4S2]: Compounds with similar configurations but distinct arrangements of sulfur atoms.
Phosphonates: A class of compounds characterized by a stable carbon-to-phosphorus bond.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
499766-63-1 |
|---|---|
Molekularformel |
C3H8NO5P |
Molekulargewicht |
169.07 g/mol |
IUPAC-Name |
[3-(hydroxyamino)-3-oxopropyl]phosphonic acid |
InChI |
InChI=1S/C3H8NO5P/c5-3(4-6)1-2-10(7,8)9/h6H,1-2H2,(H,4,5)(H2,7,8,9) |
InChI-Schlüssel |
NJYNBLZKSCNAIK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=O)(O)O)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




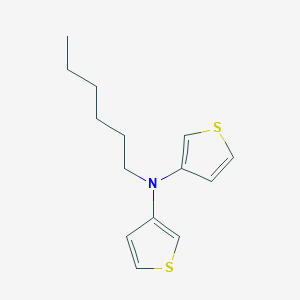
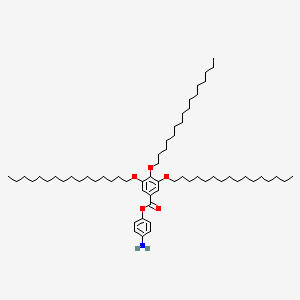
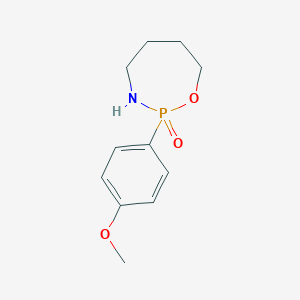

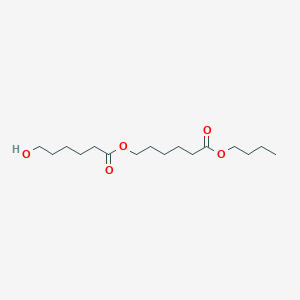
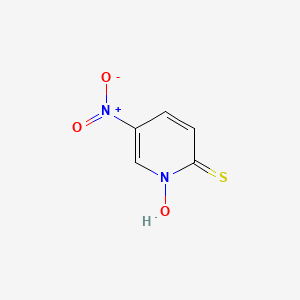
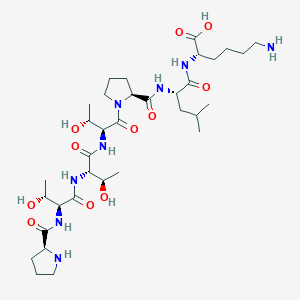
![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![6-Pyridin-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B14243393.png)
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)
![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
